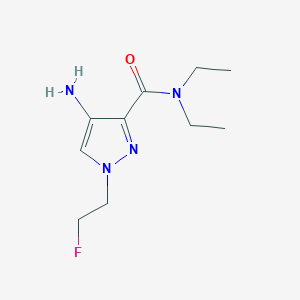

4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide

Description

4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a 2-fluoroethyl substituent at the 1-position of the pyrazole ring and a diethylamine group attached to the carboxamide moiety.

Properties

IUPAC Name |

4-amino-N,N-diethyl-1-(2-fluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN4O/c1-3-14(4-2)10(16)9-8(12)7-15(13-9)6-5-11/h7H,3-6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVKGVSZKCKVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C=C1N)CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Substitution Reactions: The amino group and the fluoroethyl group are introduced through substitution reactions. The amino group can be added via nucleophilic substitution, while the fluoroethyl group can be introduced using fluoroethyl halides.

Amidation: The carboxamide group is formed through the reaction of the pyrazole derivative with diethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its structural features allow it to interact with various biological targets, leading to significant pharmacological effects.

Case Studies

- Enzyme Inhibition : Research indicates that derivatives of pyrazole compounds can inhibit enzymes such as p38 MAPK, which is involved in inflammatory responses. The inhibition of this enzyme could lead to therapeutic applications in treating inflammatory diseases .

- Anticancer Activity : In vitro studies have shown that related pyrazole compounds exhibit anticancer properties against various cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

Antimicrobial Activity

The antimicrobial potential of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide has been explored against several bacterial and fungal strains.

Findings

- Compounds similar to this pyrazole have demonstrated significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli, with inhibition zones exceeding 15 mm .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound class, suggesting potential applications in combating oxidative stress-related diseases.

Research Insights

- The introduction of specific substituents has been shown to enhance antioxidant activity, making these compounds candidates for further development in nutraceuticals or pharmaceuticals targeting oxidative damage .

Industrial Applications

Beyond medicinal uses, the compound's unique structure allows it to serve as an intermediate in the synthesis of various materials and chemical processes.

Industrial Relevance

- Pyrazole derivatives are utilized in dyeing processes and as intermediates in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and inferred properties of 4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide and related compounds:

*Estimated based on structural similarity to .

†Molecular weight inferred from Example 53 in .

Key Observations:

- Fluorination Effects : The target compound’s 2-fluoroethyl group balances lipophilicity and metabolic stability compared to the more electronegative 2,2,2-trifluoroethyl group in , which increases molecular weight and acidity .

- Carboxamide Modifications: The N,N-diethyl group in the target compound may improve solubility compared to AM6545’s thiomorpholino group (), which could enhance oral bioavailability .

Target Selectivity and Binding

- Fluorine’s Role : The 2-fluoroethyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, similar to fluorinated aromatic rings in ’s chromen derivatives .

Pharmacokinetic Considerations

- Metabolic Stability: Fluorine’s resistance to oxidative metabolism likely extends the half-life of the target compound compared to non-fluorinated analogs like the ethyl-substituted compound in .

- Acidity and Solubility : The lower acidity (pKa ~1.17) of the trifluoroethyl analog () suggests improved solubility at physiological pH compared to the target compound, which may require formulation optimization .

Biological Activity

4-Amino-N,N-diethyl-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique molecular structure that includes a pyrazole ring and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C10H15FN4O

- Molecular Weight : 228.27 g/mol

- CAS Number : 1483965-11-2

The presence of a fluorinated ethyl substituent is significant as it may enhance the reactivity and influence the pharmacological profile of the compound, making it a candidate for various biological applications .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrazole have been evaluated against different cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). These studies revealed that certain derivatives demonstrated greater inhibitory effects compared to standard chemotherapeutic agents like Doxorubicin .

Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| This compound | HCT-116 | TBD | Doxorubicin |

| Compound 2a | HEP2 | TBD | Doxorubicin |

| Compound 4b | HEP2 | TBD | Doxorubicin |

| Compound 2d | HCT-116 | TBD | Doxorubicin |

Note: TBD indicates that specific IC50 values need to be determined through experimental assays.

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of specific molecular targets such as VEGFR2 and FGFR1, which are crucial in cancer cell proliferation and angiogenesis. Computational docking studies have shown that certain derivatives bind effectively to these receptors, suggesting a potential pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can often be correlated with their structural features. The following points summarize key findings regarding SAR:

- Substituent Effects : The nature and position of substituents on the pyrazole ring significantly influence the compound's activity. For example, electron-withdrawing groups tend to enhance cytotoxicity.

- Fluorination Impact : The introduction of fluorine atoms into the ethyl chain appears to increase reactivity and may improve binding affinity to biological targets.

- Hydroxyl Groups : Compounds with hydroxyl substituents have shown increased activity against various cancer cell lines, indicating that functionalization can lead to enhanced pharmacological profiles .

Case Studies

A notable study involved the synthesis and evaluation of multiple pyrazole derivatives against several cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxicity while maintaining lower toxicity towards normal cells, highlighting their potential as selective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.